molecular formula C14H15O2P B5986314 2-Diphenylphosphorylethanol CAS No. 887-21-8

2-Diphenylphosphorylethanol

Cat. No.: B5986314
CAS No.: 887-21-8
M. Wt: 246.24 g/mol
InChI Key: NDMGUWSVXJYYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diphenylphosphorylethanol is an organic compound with the molecular formula C14H15O2P. It is characterized by the presence of a phosphoryl group attached to a diphenyl structure, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylphosphorylethanol typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Diphenylphosphorylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphoryl acetic acid.

    Reduction: Reduction reactions can convert it into diphenylphosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diphenylphosphoryl acetic acid.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted diphenylphosphorylethanol derivatives.

Scientific Research Applications

2-Diphenylphosphorylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphorylethanol involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.

Comparison with Similar Compounds

    Diphenylphosphoryl chloride: Used in similar synthetic applications but differs in reactivity due to the presence of a chloride group.

    Diphenylphosphine oxide: Shares structural similarities but lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness: 2-Diphenylphosphorylethanol is unique due to its combination of a phosphoryl group and a hydroxyl group, providing distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-diphenylphosphorylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGUWSVXJYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965380
Record name 2-(Diphenylphosphoryl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887-21-8, 5110-00-9
Record name NSC203005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Diphenylphosphoryl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.